molecular formula C12H10N4 B072485 2-(o-Aminophenyl)-2H-benzotriazole CAS No. 1211-08-1

2-(o-Aminophenyl)-2H-benzotriazole

Cat. No. B072485
CAS RN: 1211-08-1
M. Wt: 210.23 g/mol
InChI Key: WEZAEJUVUHTITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(o-Aminophenyl)-2H-benzotriazole, also known as OAPBT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic aromatic compound that contains a triazole ring, which is known for its stability and reactivity. OAPBT has been studied extensively for its ability to inhibit the activity of enzymes and to act as a fluorescent probe for biological molecules.

Mechanism Of Action

The mechanism of action of 2-(o-Aminophenyl)-2H-benzotriazole is based on its ability to selectively bind to the active site of enzymes and inhibit their activity. 2-(o-Aminophenyl)-2H-benzotriazole binds to the enzyme through hydrogen bonding and hydrophobic interactions, which disrupts the enzyme-substrate complex formation and prevents the catalytic reaction from occurring. The inhibition of enzyme activity by 2-(o-Aminophenyl)-2H-benzotriazole is reversible and can be overcome by increasing the substrate concentration.

Biochemical And Physiological Effects

2-(o-Aminophenyl)-2H-benzotriazole has been shown to have minimal toxicity and low cytotoxicity, making it a potential candidate for use in biological systems. It has been shown to selectively inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. 2-(o-Aminophenyl)-2H-benzotriazole has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease and cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(o-Aminophenyl)-2H-benzotriazole in lab experiments include its stability, selectivity, and low toxicity. 2-(o-Aminophenyl)-2H-benzotriazole can be easily synthesized and purified, making it a cost-effective option for research purposes. However, the limitations of using 2-(o-Aminophenyl)-2H-benzotriazole include its limited solubility in water and its potential interference with other biological molecules. 2-(o-Aminophenyl)-2H-benzotriazole also requires further optimization and testing before it can be used in clinical applications.

Future Directions

There are several future directions for the research and development of 2-(o-Aminophenyl)-2H-benzotriazole. One potential direction is the optimization of 2-(o-Aminophenyl)-2H-benzotriazole as a drug candidate for the treatment of various diseases. Another direction is the development of biosensors and diagnostic tools based on 2-(o-Aminophenyl)-2H-benzotriazole. Further research is also needed to understand the mechanism of action of 2-(o-Aminophenyl)-2H-benzotriazole and its potential interactions with other biological molecules. Overall, 2-(o-Aminophenyl)-2H-benzotriazole has significant potential for various applications in scientific research and requires further investigation.

Synthesis Methods

The synthesis of 2-(o-Aminophenyl)-2H-benzotriazole involves the reaction of o-phenylenediamine with benzotriazole in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields 2-(o-Aminophenyl)-2H-benzotriazole as a yellow solid, which can be purified by recrystallization. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(o-Aminophenyl)-2H-benzotriazole has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for biological molecules such as proteins and nucleic acids. 2-(o-Aminophenyl)-2H-benzotriazole has been shown to selectively bind to the active site of enzymes and inhibit their activity, making it a potential drug candidate for the treatment of various diseases. It has also been used in the development of biosensors for the detection of biomolecules.

properties

CAS RN

1211-08-1

Product Name

2-(o-Aminophenyl)-2H-benzotriazole

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(benzotriazol-2-yl)aniline

InChI

InChI=1S/C12H10N4/c13-9-5-1-4-8-12(9)16-14-10-6-2-3-7-11(10)15-16/h1-8H,13H2

InChI Key

WEZAEJUVUHTITP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)N2N=C3C=CC=CC3=N2

Canonical SMILES

C1=CC=C(C(=C1)N)N2N=C3C=CC=CC3=N2

Other CAS RN

1211-08-1

synonyms

2-(2H-Benzotriazol-2-yl)benzenamine

Origin of Product

United States

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